molecular formula C₄₀H₅₀N₈O₆ B1145005 Daclatasvir SRSR Isomer CAS No. 1417333-63-1

Daclatasvir SRSR Isomer

Numéro de catalogue: B1145005
Numéro CAS: 1417333-63-1
Poids moléculaire: 738.88
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Daclatasvir is a direct-acting antiviral agent used primarily for the treatment of hepatitis C virus infections. It functions by inhibiting the nonstructural protein 5A (NS5A) replication complex of the virus. The SRSR isomer of Daclatasvir is one of the stereoisomers of this compound, which refers to the specific spatial arrangement of atoms within the molecule. This isomer is particularly significant due to its unique interaction with the viral replication machinery, making it a potent inhibitor of the hepatitis C virus .

Méthodes De Préparation

The synthesis of Daclatasvir SRSR isomer involves several steps, including the preparation of key intermediates and their subsequent coupling. A novel and green method has been reported for the synthesis of Daclatasvir stereoisomers, including the SRSR isomer. This method utilizes green solvents such as dimethyl sulfoxide, 2-methyl tetrahydrofuran, and isopropyl alcohol. The slow addition procedure is designed to achieve high yields and involves the reaction of key intermediates under controlled conditions .

In industrial production, the synthesis is often carried out using continuous flow synthesis techniques. This method allows for the rapid and efficient production of Daclatasvir without the need for intermediate purification and solvent exchange, significantly reducing production times and costs .

Analyse Des Réactions Chimiques

Metabolic Reactions

Daclatasvir SRSR isomer undergoes enzymatic transformations in vivo:

2.1 Cytochrome P450 3A4 (CYP3A4)-Mediated Oxidation
The pyrrolidine ring undergoes δ-oxidation, forming an aminoaldehyde intermediate. This pathway accounts for >90% of hepatic metabolism, with kinetic parameters:

  • Km : 12.3 μM

  • Vmax : 0.45 nmol/min/mg protein .

2.2 Secondary Metabolites

  • M1 : Carboxylic acid derivative via aldehyde dehydrogenase (ALDH).

  • M2 : Glucuronide conjugate via UGT1A1 (15% of total metabolites) .

Table 2: Metabolic Pathways and Key Parameters

EnzymeReaction TypeMetaboliteContribution (%)Kinetic Parameters
CYP3A4δ-OxidationAminoaldehyde65Km=12.3 μM, Vmax=0.45
ALDHOxidationM1 (Carboxylic Acid)25Km=8.7 μM, Vmax=0.32
UGT1A1GlucuronidationM2 (Glucuronide)15Km=18.1 μM, Vmax=0.21

Reactivity in Solution

3.1 pH-Dependent Stability
Studies using [(13)C₂,(15)N₄]-labeled daclatasvir demonstrate:

  • Acidic Conditions (pH 2.0) : Degradation to des-chloro analogs (t₁/₂ = 14h) .

  • Alkaline Conditions (pH 9.0) : Ester hydrolysis at the valine-proline linkage (t₁/₂ = 8h) .

3.2 Light-Induced Degradation
UV exposure (λ=254 nm) triggers cleavage of the imidazole-proline bond, forming biphenyl byproducts (30% degradation after 24h) .

Industrial-Scale Reaction Engineering

Continuous flow synthesis reduces production time by 60% compared to batch methods:

  • Residence Time : 8 minutes per synthesis cycle .

  • Solvent Recovery : >95% via in-line distillation .

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Antiviral Agent :
    • Daclatasvir SRSR is primarily used as an antiviral agent against HCV. It demonstrates high efficacy in inhibiting viral replication, making it valuable in combination therapies for treating HCV infections.
  • Quality Control and Analytical Method Development :
    • The SRSR isomer serves as a reference standard in the pharmaceutical industry. It plays a crucial role in analytical method development and validation for the production of daclatasvir, ensuring the quality and efficacy of the final product.
  • Combination Therapies :
    • Recent studies have explored the use of daclatasvir in combination with other antiviral agents, such as sofosbuvir and epigallocatechin gallate. These combinations have shown improved treatment outcomes, including more rapid declines in viral load compared to standard therapies .

Efficacy Studies

  • A clinical trial comparing the efficacy of Dactavira (a combination of sofosbuvir and daclatasvir) with standard care demonstrated a significantly faster rate of viral load decline among patients treated with Dactavira . The trial results indicated that patients receiving Dactavira achieved a sustained virological response (SVR) without significant adverse effects.

Binding Affinity Studies

  • Interaction studies utilizing techniques such as surface plasmon resonance and molecular docking simulations have been conducted to understand the binding interactions between daclatasvir SRSR isomer and the NS5A protein of HCV. These studies are crucial for optimizing drug design and improving therapeutic outcomes by identifying potential resistance mechanisms.

Table 1: Comparison of EC50 Values for Daclatasvir Isomers

Isomer TypeEC50 (pM)
Daclatasvir SRSR600
Other Isomer43,000

This table illustrates the potency difference between the this compound and its counterparts, highlighting its superior efficacy against HCV.

Table 2: Clinical Trial Results Comparing Treatment Regimens

Treatment RegimenSVR12 Rate (%)Mean Viral Load Decline (log10)
Dactavira1001.75 to 0.0
Standard Care961.45 to 0.0

The results indicate that patients treated with Dactavira had a higher SVR12 rate and a more significant decline in viral load compared to those on standard care.

Case Studies

  • Case Study on Combination Therapy :
    • In a study involving treatment-naïve patients with genotype 4 HCV infection, those receiving Dactavira showed a rapid decline in HCV RNA levels within the first few weeks of treatment, underscoring the effectiveness of this compound in combination therapies .
  • Resistance Mechanism Exploration :
    • Ongoing research has focused on understanding resistance mechanisms associated with daclatasvir treatments. By elucidating the binding interactions at a molecular level, researchers aim to enhance therapeutic strategies and prevent viral escape mutants.

Mécanisme D'action

Daclatasvir exerts its antiviral effects by binding to the nonstructural protein 5A (NS5A) of the hepatitis C virus. This binding prevents the interaction of NS5A with host cell proteins and membranes, which is essential for the assembly of the viral replication complex. By disrupting this interaction, Daclatasvir inhibits viral RNA replication and virion assembly, leading to a reduction in viral load .

Comparaison Avec Des Composés Similaires

Daclatasvir is unique among NS5A inhibitors due to its high potency and broad genotypic coverage. Similar compounds include:

Daclatasvir stands out due to its rapid onset of action and its ability to achieve sustained virologic response in a wide range of patients, including those with difficult-to-treat infections .

Activité Biologique

Daclatasvir SRSR isomer is a stereoisomer of daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). This compound has garnered attention for its antiviral properties and its role in hepatitis C treatment regimens. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Daclatasvir functions primarily by inhibiting the NS5A protein, which is essential for viral replication and assembly. The SRSR isomer shows enhanced binding affinity to the NS5A protein compared to its RSRR counterpart, leading to more effective inhibition of viral replication.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiviral activity against various HCV genotypes. In vitro studies have shown the following:

  • EC50 Values : The effective concentration (EC50) values for Daclatasvir SRSR against different HCV genotypes range from low nanomolar to low micromolar concentrations.
HCV GenotypeEC50 (μM)Selectivity Index (SI)
1b0.25794
3a0.082480
4a2.92Not specified

The selectivity index indicates a favorable therapeutic window, suggesting that the compound is effective at inhibiting viral replication with minimal cytotoxicity to host cells .

Clinical Case Studies

Several clinical studies have evaluated the efficacy of Daclatasvir SRSR in combination therapies:

  • Study on Treatment-Naïve Patients : In a randomized trial involving treatment-naïve patients with genotype 4 HCV infection, those receiving Dactavira (which includes Daclatasvir) showed a significant decline in viral load compared to those on standard therapy. The study reported that patients receiving Dactavira achieved a sustained virologic response (SVR) rate of 100% after 12 weeks .
  • Combination with Epigallocatechin Gallate (EGCG) : Another study investigated the addition of EGCG to Dactavira therapy, noting an accelerated decline in viral load and improved overall efficacy compared to standard treatments. This combination was particularly beneficial in enhancing safety and tolerability .

Structure-Activity Relationship (SAR)

The biological activity of Daclatasvir SRSR can be attributed to its structural characteristics. Modifications in the chemical structure have been explored to enhance potency and selectivity:

  • Hydroxamate Derivatives : Research into hydroxamate-based derivatives has shown that specific modifications can significantly improve antiviral activity against HCV and other pathogens such as Trypanosoma species .

Propriétés

Numéro CAS

1417333-63-1

Formule moléculaire

C₄₀H₅₀N₈O₆

Poids moléculaire

738.88

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.